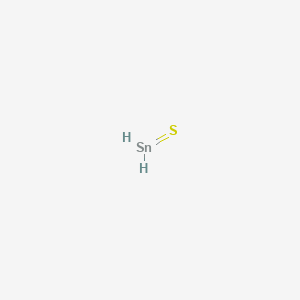

Tin(II) sulfide

Description

Properties

IUPAC Name |

sulfanylidenestannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S.Sn.2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJSGXFFJHQDAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[SnH2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2SSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis Methodologies for Tin Ii Sulfide

Controlled Synthesis of Bulk SnS Materials

Bridgman Technique for Single Crystal Growth

The Bridgman technique is a widely used method for growing bulk single crystals, including SnS. tandfonline.comresearchgate.netvnu.edu.vn This technique involves heating a polycrystalline sample in a container above its melting point and then slowly cooling it from one end where a seed crystal is located. youtube.com Single crystalline material progressively forms along the length of the container as the melt solidifies. youtube.com The principle relies on directional solidification by translating the melt from a hot zone to a cold zone in a furnace. youtube.com

In the Bridgman-Stockbarger technique, a modification of the Bridgman method, two separate temperature zones are used, allowing for easier temperature control. vnu.edu.vn While initial attempts might yield polycrystalline SnS, a significant reduction in growth velocity can lead to samples with a high amount of single crystalline material. researchgate.net Research has investigated the material synthesis and melt growth of SnS using this technique, detailing the structural and optical properties of the resulting crystals. researchgate.net Different growth rates impact the dynamic Bridgman growth of SnS crystals, and cracking due to structural phase transitions can occur. researchgate.net SnS single crystals grown by the Bridgman technique can exhibit high purity and crystallinity. 2dsemiconductors.com

Mechanical Alloying and Spark Plasma Sintering Approaches

Mechanical alloying (MA) followed by spark plasma sintering (SPS) is a method employed for synthesizing and consolidating materials, including tin sulfides. acs.orgnih.gov This approach involves mechanically alloying powders and then rapidly densifying them using spark plasma sintering. acs.orgimim.pl

While research specifically on SnS bulk materials synthesized solely by MA and SPS was not extensively detailed in the provided snippets, these techniques have been applied to related tin sulfide (B99878) compounds like Cu₂SnS₃ and SnS₂. acs.orgresearchgate.net For instance, Cu₂SnS₃ samples have been synthesized by mechanical alloying followed by spark plasma sintering to investigate their thermoelectric properties. acs.org Similarly, the synthesis process for mechanical alloying of SnS₂ has been investigated, where SnS₂ was formed from the reaction between SnS and S after SnS formation using Sn and S powders. researchgate.netproquest.com These studies highlight the use of MA and SPS in creating dense, nanostructured materials with controlled properties. acs.orgimim.pl The rapid densification during SPS can lead to refined and uniform microstructures. imim.pl

Thin Film Deposition Techniques for SnS

Thin films of SnS can be synthesized using various physical and chemical deposition techniques. tandfonline.comresearchgate.net Chemical methods are often favored for their simplicity, affordability, and suitability for large-area deposition.

Chemical Deposition Methods

Chemical Bath Deposition (CBD)

Chemical Bath Deposition (CBD) is a simple and cost-effective technique for depositing SnS thin films, particularly for large areas. aip.org This method involves immersing a substrate in a chemical bath containing precursors that react to form the SnS film on the substrate surface. jos.ac.cnmdpi.com

Various parameters in the CBD process influence the properties of the resulting SnS films, including the choice of precursors, complexing agents, bath temperature, and deposition time. jos.ac.cnmdpi.com For example, stannous chloride dihydrate can be used as the source of Sn²⁺ ions and thioacetamide (B46855) as the source of S²⁻ ions. jos.ac.cn Triethanolamine (B1662121) (TEA) can be employed as a complexing agent to control the release of Sn²⁺ ions and reduce precipitate formation speed. jos.ac.cn

Studies have explored the effect of deposition temperature, with films deposited at higher temperatures (e.g., 70 ℃) showing larger crystallite size and good quality single-phase SnS thin films compared to those deposited at ambient temperature. jos.ac.cn The presence of other tin sulfide phases like SnS₂ and Sn₂S₃ can occur depending on the deposition conditions, influencing the optical band gap. jos.ac.cn The concentration of complexing agents, such as trisodium (B8492382) citrate (B86180) (TSC), also affects the structural, morphological, and optical properties of the films, influencing crystallite size and band gap.

CBD-deposited SnS thin films typically exhibit a polycrystalline orthorhombic structure. mdpi.comresearchgate.net The optical band gap values reported for CBD-deposited SnS thin films vary, ranging from approximately 1.14 to 1.75 eV jos.ac.cn and 1.37 eV (direct) and 1.05 eV (indirect) researchgate.net, depending on the synthesis parameters. The films can exhibit p-type conduction. researchgate.net

Data on CBD parameters and resulting film properties are often detailed in research findings. For instance, one study used a bath containing tin chloride (SnCl₂·H₂O), ammonium (B1175870) citrate, and sodium thiosulfate (B1220275) to obtain orthorhombic SnS films. mdpi.com Another study used SnCl₂·2H₂O, C₂H₅NS (thioacetamide), and Na₃C₆H₅O₇ (trisodium citrate) at 80 ℃ for 4 hours.

Here is a table summarizing some reported CBD parameters and outcomes:

| Sn Precursor | S Precursor | Complexing Agent | Temperature | Deposition Time | Observed Phases | Band Gap (eV) | Ref. |

| SnCl₂·2H₂O | Thioacetamide | Triethanolamine (TEA) | Ambient, 70 ℃ | Not specified | SnS, SnS₂, Sn₂S₃ | 1.14 - 1.75 | jos.ac.cn |

| SnCl₂·H₂O | Sodium thiosulfate | Ammonium citrate | Room Temp | 3.5 h | Orthorhombic SnS, SnS₂ | 1.41 - 1.56 | mdpi.com |

| SnCl₂·2H₂O | C₂H₅NS | Trisodium citrate (TSC) | 80 ℃ | 4 h | Orthorhombic SnS | 1.25 - 1.45 | |

| SnCl₂·2H₂O | Thioacetamide | Ammonia (B1221849) (NH₃) | Room Temp | 3 h, 1 h, 24 h | Polycrystalline orthorhombic SnS | 1.05 - 2.01 | researchgate.net |

Chemical Vapor Deposition (CVD) and its Variants

Chemical Vapor Deposition (CVD) is a versatile technique for producing thin films by the vapor phase decomposition of chemical precursors on a heated substrate. rsc.org Variants of CVD are used for SnS thin film deposition. acs.orgtandfonline.com

Aerosol-assisted chemical vapor deposition (AACVD), a variant of CVD, is a low-cost and simple technique that can be conducted under ambient pressure. acs.orgnih.gov This method has been used to prepare polycrystalline orthorhombic SnS thin films using a single-source precursor like dibutyl-bis(diethyldithiocarbamato)tin(IV). acs.orgnih.gov The processing parameters in AACVD, such as deposition temperature, solution concentration, and flow rate, significantly influence the composition, microstructure, and electrical transport properties of the SnS films. acs.orgnih.gov For example, increasing the deposition temperature can increase the room temperature electrical conductivity. acs.orgnih.gov The crystallographic orientation can also be affected by the deposition temperature. acs.org

Other CVD-related approaches mentioned include low-pressure chemical vapor deposition (LPCVD) nih.gov and organic chemical vapor sulfurization, which involves sulfurizing a metallic tin layer using a sulfur source like di-tert-butyl-disulfide vapor. cambridge.org Plasma-enhanced CVD (PECVD) is another variant that utilizes plasma to influence precursor decomposition and film growth kinetics. rsc.org

Various synthesis methods for SnS thin films, including CVD and its variants, have been explored to address challenges such as particle uniformity, time efficiency, and environmental impact. tandfonline.com

Low Pressure Chemical Vapor Deposition (LPCVD)

Low Pressure Chemical Vapor Deposition (LPCVD) involves carrying out the CVD process at reduced pressures. This can influence the reaction kinetics and mass transport of precursors, potentially leading to improved film uniformity and conformality. LPCVD has been explored for the deposition of SnS thin films. For instance, alkyltin chalcogenolate precursors such as [SnBun2(SBun)2] and [SnBun3(SBun)] have been utilized in LP-MOCVD (Metal-Organic Chemical Vapor Deposition) for depositing phase-pure SnS films within a temperature range of 375 to 530 °C. mdpi.com Another study prepared SnS thin films by LPCVD and reported a maximum power factor of 0.049 μW cm–1·K–2 at 450 K, although thermal conductivity and zT were not measured in this work. nih.gov

Aerosol Assisted Chemical Vapor Deposition (AACVD)

Aerosol Assisted Chemical Vapor Deposition (AACVD) is a variant of CVD where the precursors are delivered to the reaction zone in the form of an aerosol. This technique is advantageous for using precursors with lower volatility. matcharappjournal.com AACVD has been successfully employed for the deposition of SnS thin films using various precursors, including diorganotin dithiocarbamate (B8719985) complexes and tin(II) thioamidates. mdpi.commdpi.comacs.org

Ramasamy et al. developed a series of symmetric and unsymmetric diorganotin dithiocarbamate complexes, such as Sn(C4H9)2(S2CN(C2H5)2)2, Sn(C4H9)2(S2CN(CH3)(C4H9))2, and Sn(C4H9)2(S2CN(C4H9)2)2, dissolved in toluene (B28343) for the AACVD of SnS thin films on glass substrates at temperatures between 400 °C and 530 °C. mdpi.com Phase-pure orthorhombic SnS films were formed at 545 °C using these precursors. mdpi.com

Another study utilized dibutyl-bis(diethyldithiocarbamato)tin(IV) [Sn(C4H9)2(S2CN(C2H5)2)2] as a single-source precursor for the AACVD of polycrystalline orthorhombic SnS thin films. figshare.comacs.orgnih.gov The electrical conductivity of these films increased with deposition temperature, from 0.003 to 0.19 S·cm–1 as the temperature rose from 375 to 445 °C. figshare.comacs.orgnih.gov The maximum power factor reached approximately 0.22 μW·cm–1·K–2 at 570 K. figshare.comacs.orgnih.gov Thermal conductivity measurements showed a relatively low value of around 0.41 W·m–1·K–1 at 550 K for films deposited at 445 °C, resulting in a zT value of approximately 0.026. figshare.comacs.orgnih.gov

AACVD has also been explored using a single source precursor [Sn(SCH2CH2S)2] for deposition on glass substrates at temperatures ranging from 400 to 550 °C. rsc.org In the presence of H2S, this precursor could produce different tin sulfide phases depending on the temperature, with SnS forming at 500 °C. rsc.org

AACVD allows for the use of precursors with lower volatility compared to traditional CVD, expanding the range of molecules suitable for thin film deposition. matcharappjournal.com

Organophosphorus Precursor-Based CVD

The use of organophosphorus compounds as precursors in CVD for synthesizing metal sulfides is an area of research. Triphenylphosphine sulfide (Ph3PS) has been investigated as a sulfur precursor for the deposition of SnS thin films using a CVD reactor at temperatures from 250 to 400 °C. researchgate.neturv.catresearchgate.net Pure SnS thin films with an orthorhombic structure and preferential orientation along the <111> direction were successfully obtained at 250 °C. urv.catresearchgate.net The deposition temperature influenced the crystal structure, surface morphology, chemical composition, and optical properties of the films. urv.catresearchgate.net The grown films exhibited a direct allowed transition and a relatively high absorption coefficient. urv.catresearchgate.net

Organic Chemical Vapor Sulfurization

Organic Chemical Vapor Sulfurization involves the sulfurization of a metallic precursor film using an organic sulfur source in the vapor phase. This method offers a single-step approach for synthesizing SnS films. cambridge.orggrafiati.com For example, photosensitive monophasic SnS films have been synthesized by organic chemical vapor sulfurization of vacuum-evaporated Sn thin films using di-tert-butyl disulfide (TBDS) vapor. cambridge.orggrafiati.comresearchgate.net S-radicals formed by the pyrolysis of TBDS react with the Sn film to produce SnS. cambridge.orggrafiati.com Sulfurization of 100 nm thick Sn films was conducted under 100 sccm flow of TBDS vapor preheated to 100°C at temperatures of 200°C, 300°C, and 400°C for 90 minutes. cambridge.orggrafiati.com X-ray diffraction studies confirmed the formation of single-phase highly crystalline orthorhombic SnS films at 200°C. cambridge.orggrafiati.com Raman spectroscopy also confirmed SnS formation. cambridge.orgresearchgate.net At higher sulfurization temperatures (350°C and 400°C), minor secondary phases like SnS2 and Sn2S3 were observed alongside SnS. cambridge.orgresearchgate.netresearchgate.net The direct band gap of the films varied between 1.4-1.6 eV depending on the sulfurization conditions. cambridge.org

Organic chemical vapor sulfurization can facilitate the single-step synthesis of buried junction structures for solar cells. cambridge.orggrafiati.com Tert-butyl disulfide (TBDS) and tert-butylthiol (TBT) have also been used as volatile and nontoxic liquid organosulfur compounds for the sulfurization of ultrathin SnO2 films, yielding SnS2 or SnS depending on the sulfur source and temperature. acs.org

Spray Pyrolysis Techniques

Spray pyrolysis is a cost-effective and simple technique for depositing thin films by spraying a precursor solution onto a heated substrate. upv.esinoe.roresearchgate.net The droplets undergo pyrolysis on the hot surface, forming the desired solid film. annualreviews.org

Ultrasonic Spray Pyrolysis

Ultrasonic spray pyrolysis utilizes an ultrasonic generator to produce a fine mist of precursor solution, typically with droplet sizes around 40 μm. chalcogen.ro This method allows for the deposition of uniform and homogeneous films. chalcogen.ronih.gov SnS thin films have been successfully deposited using ultrasonic spray pyrolysis with solutions containing tin chloride (SnCl2·2H2O or SnCl4·2H2O) and thiourea (B124793) (SC(NH2)2) as precursors, dissolved in solvents like methanol (B129727) or distilled water. chalcogen.roresearchgate.netjos.ac.cn

Studies have investigated the effect of substrate temperature and solvent on the properties of SnS films deposited by ultrasonic spray pyrolysis. Using a solution of SnCl2·2H2O and thiourea in distilled water, SnS films with an orthorhombic polycrystalline phase were obtained on glass substrates heated at 350°C. chalcogen.roresearchgate.net Distilled water as a solvent generally led to films with better quality, exhibiting smoother, more uniform, and pinhole-free surfaces compared to films prepared with methanol, which showed roughness and craters. chalcogen.roresearchgate.net The electrical conductivity was also higher for films deposited using distilled water. chalcogen.ro

The choice of tin precursor (SnCl2 or SnCl4) and its molarity also affects the resulting SnSx films. jos.ac.cn Ultrasonic spray pyrolysis using SnCl2 and thiourea allowed for the synthesis of SnS films, while SnCl4 and thiourea yielded SnS2 films. jos.ac.cn The precursor molarities influenced the grain size and morphology of the films. jos.ac.cn

General Spray Pyrolysis Methods

General spray pyrolysis methods encompass various approaches where a precursor solution is sprayed onto a heated substrate. This technique is known for its simplicity, low cost, and scalability. upv.esinoe.roresearchgate.net SnS thin films have been deposited by spray pyrolysis using solutions containing tin chloride and a sulfur source like thiourea, typically dissolved in a mixture of water and alcohol. upv.eschalcogen.roresearchgate.net

The substrate temperature is a critical parameter in spray pyrolysis, influencing the film's phase composition, crystallinity, and morphology. upv.esinoe.roresearchgate.net For instance, SnS films deposited on glass substrates by chemical spray pyrolysis using tin chloride and thiourea showed a polycrystalline orthorhombic structure with a preferential orientation along the (111) direction. upv.es At higher substrate temperatures (450°C), a secondary Sn2S3 phase was observed. upv.es Films deposited between 250°C and 350°C consisted of rounded grains, while those at temperatures above 400°C were denser and more compact. upv.es The stoichiometry of the films improved with increasing substrate temperature. upv.es

Spray pyrolysis has been used to deposit single-phase SnS films with orthorhombic structure at temperatures around 400°C. inoe.ro The optical band gap of spray-pyrolyzed SnS films can vary depending on the deposition conditions, typically ranging from 1.3 eV to 1.8 eV. inoe.ro Films deposited between 300°C and 360°C using a solution of tin chloride and thiourea in isopropyl alcohol and water were polycrystalline, single phase, and nearly stoichiometric with a strong {111} preferential orientation. researchgate.net These films exhibited p-type conductivity, with a resistivity of 30 Ω cm and a direct band gap of 1.32 eV. researchgate.net

An electric field-assisted continuous spray pyrolysis technique has also been reported for depositing nanostructured SnS films. nih.govacs.org Applying an electric field during spraying can improve the morphology and reduce the surface roughness of the deposited films. nih.govacs.org

Table 1: Summary of Advanced Synthesis Methods for SnS Thin Films

| Method | Precursors | Deposition Temperature Range (°C) | Key Findings |

| Low Pressure Chemical Vapor Deposition | Alkyltin chalcogenolates (e.g., [SnBun2(SBun)2]) mdpi.com | 375-530 | Deposition of phase-pure SnS films. mdpi.com Maximum power factor of 0.049 μW cm–1·K–2 at 450 K reported in one study. nih.gov |

| Aerosol Assisted Chemical Vapor Deposition | Diorganotin dithiocarbamates, [Sn(SCH2CH2S)2], Dibutyl-bis(diethyldithiocarbamato)tin(IV) figshare.commdpi.comacs.orgnih.govrsc.org | 400-550 | Formation of phase-pure orthorhombic SnS. mdpi.com Electrical conductivity and power factor increase with temperature. figshare.comacs.orgnih.gov Low thermal conductivity observed. figshare.comacs.orgnih.gov |

| Organophosphorus Precursor-Based CVD | Triphenylphosphine sulfide (Ph3PS) researchgate.neturv.catresearchgate.net | 250-400 | Synthesis of pure orthorhombic SnS films with preferential orientation at 250°C. urv.catresearchgate.net Films show direct allowed transition. urv.catresearchgate.net |

| Organic Chemical Vapor Sulfurization | Di-tert-butyl disulfide (TBDS), Tert-butylthiol (TBT) cambridge.orggrafiati.comresearchgate.netacs.org | 200-400 | Single-step synthesis of monophasic SnS films by sulfurizing Sn precursors. cambridge.orggrafiati.com Phase purity dependent on temperature. cambridge.orgresearchgate.netresearchgate.net Direct band gap 1.4-1.6 eV. cambridge.org |

| Ultrasonic Spray Pyrolysis | SnCl2·2H2O or SnCl4·2H2O and Thiourea chalcogen.roresearchgate.netjos.ac.cn | ~350 | Deposition of orthorhombic polycrystalline SnS. chalcogen.roresearchgate.net Solvent and precursor choice influence film quality and phase. chalcogen.roresearchgate.netjos.ac.cn |

| General Spray Pyrolysis Methods | Tin chloride and Thiourea upv.eschalcogen.roresearchgate.net | 250-450 | Formation of polycrystalline orthorhombic SnS with preferential orientation. upv.es Substrate temperature affects phase, crystallinity, and morphology. upv.esinoe.roresearchgate.net Optical band gap 1.3-1.8 eV. inoe.ro |

Spin Coating Techniques

Spin coating is a simple and cost-effective technique used for depositing thin films from a solution onto a substrate. It involves dispensing a solution containing the precursor material onto a rotating substrate, where centrifugal force spreads the solution uniformly. The solvent then evaporates, leaving behind a thin film of the desired material.

For SnS thin films, sol-gel spin coating methods have been employed. research-nexus.netresearchgate.net This approach typically involves preparing a sol-gel solution containing tin and sulfur precursors, which is then spin-coated onto a substrate. The deposited film is subsequently annealed to form the SnS phase. Studies have investigated the optimization of parameters such as annealing temperature, annealing time, precursor concentration, and the sulfur-to-tin ratio to control the properties of the resulting SnS films. research-nexus.netresearchgate.net For instance, research using a Taguchi experimental design found that precursor concentration and the [S]/[Sn] ratio were the most influential factors in determining the properties of SnS thin films synthesized by sol-gel spin coating. research-nexus.net Analysis of films prepared using different organic solvents like ethanol (B145695), 2-methoxyethanol, and methanol showed that ethanol yielded films with better crystallinity and larger grain sizes (around 28.19 nm) with an orthorhombic structure and preferred orientation along the (111) plane after annealing at 500 °C. researchgate.netdntb.gov.ua

Successive Ionic Layer Adsorption and Reaction (SILAR)

Successive Ionic Layer Adsorption and Reaction (SILAR) is a solution-based technique that allows for the deposition of thin films by sequentially immersing a substrate in separate cationic and anionic precursor solutions. This process builds the film layer by layer through controlled adsorption and reaction steps.

SILAR has been used for the synthesis of SnS thin films. researchgate.netmrforum.com This method typically involves using tin(II) chloride (SnCl₂) as the cationic precursor and a sulfur-containing compound like sodium sulfide (Na₂S) or thioacetamide (C₂H₅NS) as the anionic precursor. mrforum.comresearchgate.net By repeatedly dipping the substrate into these solutions with intermediate rinsing steps, SnS layers are deposited. Research has explored the effect of parameters such as precursor concentration and temperature on the properties of SnS films grown by SILAR. researchgate.netdntb.gov.ua For example, SnS thin films deposited by SILAR using SnCl₂·2H₂O and Na₂S·9H₂O precursors showed an orthorhombic crystal structure and an optical band gap of 1.7 eV. mrforum.com Another study using SnCl₂·2H₂O and thioacetamide reported the successful synthesis of SnS/SnO nanostructured material with granular nanocrystals using the SILAR method. researchgate.net The precursor temperature was found to influence the material's absorbance, with higher temperatures leading to decreased absorbance. researchgate.net

Physical Deposition Methods

Physical deposition methods involve the transfer of material from a source to a substrate through physical processes, often in a vacuum environment. These techniques offer precise control over film thickness and composition.

Thermal Evaporation

Thermal evaporation is a vacuum deposition technique where a source material is heated to its evaporation point, and the resulting vapor condenses on a cooler substrate, forming a thin film. This method is relatively simple and widely used.

For SnS thin film deposition, thermal evaporation of SnS powder is a common approach. researchgate.netjove.commit.edu The properties of the deposited films are influenced by parameters such as substrate temperature, deposition rate, and film thickness. researchgate.net Studies have shown that phase-pure orthorhombic SnS thin films can be obtained by thermal evaporation, with enhanced crystallinity observed at relatively low substrate temperatures (e.g., 170 °C). researchgate.net The deposition time also plays a role, affecting the Sn/S atomic ratio, grain size, crystallinity, and optical properties like transmittance and energy band gap. scientific.net For instance, increasing deposition time from 0.7 to 3 minutes resulted in an increase in the Sn/S ratio and grain size, while the band gap decreased from 1.80 eV to 1.30 eV. scientific.net Thermal evaporation has also been used in a two-stage process involving the evaporation of metallic tin followed by sulfurization to form SnS₂ thin films. aip.org

Sputtering and Plasma-Assisted Sputtering for Compositional Control

Sputtering is a physical vapor deposition technique where atoms are ejected from a target material by bombardment with energetic ions, typically from a plasma. These ejected atoms then deposit onto a substrate, forming a thin film. Sputtering offers good control over film thickness and uniformity.

Sputtering of SnS targets has been explored for depositing SnS thin films. harvard.edu However, controlling the stoichiometry, particularly the sulfur content, can be challenging due to the high vapor pressure of sulfur. aip.orgtohoku.ac.jpharvard.edu To address this, plasma-assisted sputtering methods have been developed. aip.orgtohoku.ac.jpasiaresearchnews.comaps.org These techniques involve introducing a sulfur plasma during the sputtering process, which helps to compensate for sulfur loss and achieve precise control over the Sn:S ratio. aip.orgtohoku.ac.jpasiaresearchnews.com

A novel sulfur plasma-assisted sputtering method has been developed to precisely control the sulfur content in SnS thin films. tohoku.ac.jpasiaresearchnews.com This method involves supplying plasma-activated sulfur during the sputtering of a SnS target. asiaresearchnews.com Using this approach, researchers fabricated p-type SnS thin films with controlled Sn:S ratios ranging from 1:0.81 to 1:1.04. asiaresearchnews.com It was found that even slight deviations from stoichiometry significantly affected the film morphology and electrical properties. tohoku.ac.jpasiaresearchnews.com Sulfur-rich compositions led to a drastic increase in carrier density, while sulfur-deficient compositions showed little change. tohoku.ac.jpasiaresearchnews.com Stoichiometric films exhibited smooth and dense morphologies, which are crucial for device performance. tohoku.ac.jpasiaresearchnews.com

Plasma-enhanced chemical vapor deposition (PECVD) is another plasma-assisted technique used for depositing thin films, including tin sulfide. rsc.orgresearchgate.net PECVD can utilize metal-organic single-source precursors and a plasma to synthesize SnS structures like nanowalls at elevated substrate temperatures. rsc.orgresearchgate.net

Atomic Layer Deposition (ALD) for Film Stoichiometry and Structure

Atomic Layer Deposition (ALD) is a thin film deposition technique that relies on sequential, self-limiting gas-phase reactions. This allows for precise control over film thickness, composition, and conformality at the atomic level.

ALD is a powerful technique for depositing high-quality SnS thin films with excellent control over stoichiometry and structure. harvard.eduosti.govresearchgate.netaip.orgresearchgate.net ALD of SnS typically involves using separate precursors for tin and sulfur, which are introduced into the reaction chamber in alternating pulses. Examples of precursors include bis(N,N'-diisopropylacetamidinato)tin(II) or tin(II) 2,4-pentanedionate for tin and hydrogen sulfide (H₂S) for sulfur. harvard.eduresearchgate.net

ALD allows for the deposition of stoichiometric SnS films within a specific temperature range (e.g., 100-200 °C) with precise thickness control. harvard.edu Films deposited via ALD at these temperatures have been shown to be phase-pure, stoichiometric SnS with minimal impurities. harvard.edu The crystal structure and orientation of ALD-grown SnS films can vary with deposition temperature, film thickness, and the type of substrate. osti.govresearchgate.netaip.org Metastable cubic π-SnS can coexist with the thermodynamically stable orthorhombic α-SnS, with the π phase being more prevalent at lower deposition temperatures. osti.govresearchgate.net Annealing typically causes the metastable phase to convert to the orthorhombic structure. osti.govresearchgate.net ALD has also demonstrated a relatively high growth per cycle (GPC) for SnS films using certain precursors. researchgate.net

Nanostructure Fabrication Strategies for SnS

Fabricating SnS in nanostructured forms, such as nanoparticles, nanowires, nanosheets, and more complex architectures, can lead to enhanced properties compared to bulk material due to size and dimensionality effects. mdpi.commdpi.com Various strategies are employed for the synthesis of SnS nanostructures.

Wet chemical synthesis methods, including hydrothermal and solvothermal routes, are commonly used for fabricating SnS nanostructures with controlled morphologies. mdpi.comresearchgate.net These methods involve carrying out reactions in aqueous or organic solvents at elevated temperatures and pressures. By controlling parameters such as precursor concentration, reaction temperature, reaction time, and the use of surfactants or templates, different SnS nanostructures can be achieved, including nanoparticles, nanoflakes, and flower-like structures. mdpi.comresearchgate.net For example, a citric acid-assisted solvothermal strategy has been reported for the synthesis of C@SnS@C composite nanostructures, consisting of thin SnS nanosheets sandwiched between atomically thin carbon layers. pkusz.edu.cn Citric acid played a dual role in controlling the growth of the SnS nanosheets and facilitating the formation of the carbon layers. pkusz.edu.cn

Physical deposition methods, such as thermal evaporation, sputtering, and ALD, can also be adapted to grow nanostructured SnS films by controlling deposition conditions and substrate properties. For instance, PECVD has been used to fabricate SnS nanowalls. rsc.orgresearchgate.net

Hybrid approaches, combining aspects of both top-down and bottom-up techniques, are also utilized for creating complex SnS nanostructured platforms. mdpi.com

Research findings highlight the importance of synthesis parameters in controlling the size, shape, crystal structure, and composition of SnS nanostructures, which in turn dictate their optical, electrical, and other functional properties. researchgate.net

Wet-Chemical Synthesis Routes

Wet-chemical methods are widely used for synthesizing SnS nanomaterials due to their versatility, cost-effectiveness, and scalability. These techniques involve reactions in a liquid medium, allowing for control over nucleation and growth processes.

Solvothermal and Hydrothermal Methods

Solvothermal and hydrothermal methods are common techniques for synthesizing crystalline materials under high pressure and temperature in a solvent (solvothermal) or water (hydrothermal). These methods are effective for producing various SnS nanostructures.

In hydrothermal synthesis, precursors like tin(II) chloride dihydrate (SnCl₂·2H₂O) and sodium sulfide nonahydrate (Na₂S·9H₂O) can be dissolved in a solvent such as ethylene (B1197577) glycol. frontiersin.org. Reactions are typically carried out in a sealed autoclave at elevated temperatures (e.g., 200 °C) for a specific duration. mdpi.comfrontiersin.org. This method has been used to synthesize SnS nanosheets with an average thickness of around 20 nm. frontiersin.org. The resulting materials often exhibit an orthorhombic crystal structure. frontiersin.orgcolab.ws.

Solvothermal synthesis using activated tin metal and elemental sulfur in a solvent like diethyleneglycoldimethylether (diglyme) at milder temperatures (e.g., 160 °C) can yield unprotected SnS nanoparticles with sizes ranging from 20 to 40 nm. acs.org. Another approach involves using hydrated tin(II) chloride and sodium sulfide as precursors in N,N-dimethyl formamide (B127407) (DMF) to synthesize SnS nanorods via a solvothermal process. rsc.org. The growth direction of nanorods can be influenced by the solvothermal temperature. rsc.org.

Researchers have also explored the use of thioglycolic acid (TGA) in hydrothermal synthesis with SnCl₂·2H₂O to produce different SnS morphologies, including nanoparticles, nanosheets, and nanoflowers. capes.gov.br. The concentration of reactants, the ratio of TGA to Sn²⁺, temperature, and reaction time can influence the morphology and particle size of the products. capes.gov.br.

Hot Injection Synthesis of Nanoparticles and Nanoflakes

Hot injection synthesis is a method that involves quickly injecting a precursor solution into a hot solvent containing another precursor. This rapid mixing leads to a burst of nucleation, allowing for better control over particle size and size distribution. This technique is useful for synthesizing SnS nanoparticles and nanoflakes. cardiff.ac.uk.

SnS nanoflakes have been synthesized via the hot injection method using tin chloride (SnCl₂·2H₂O) as a tin precursor. cardiff.ac.uk. The synthesis typically involves preparing separate tin and sulfur precursor solutions and then injecting the sulfur precursor into the hot tin precursor solution at a specific nucleation temperature. cardiff.ac.uk. This method can yield polycrystalline orthorhombic SnS nanostructures. cardiff.ac.uk. Hot injection synthesis allows for precise control over size, shape, and composition by adjusting parameters such as reaction time, temperature, solvent, and precursor types and concentrations. mdpi.com. Surface ligands also play a crucial role in tuning the properties of the resulting nanocrystals. mdpi.com.

Ultrasonic-Assisted Sol-Gel Methods

Ultrasonic-assisted sol-gel methods combine the principles of sol-gel processing with the effects of ultrasonic irradiation. Ultrasonic waves create acoustic cavitation, generating unique reaction conditions that can influence the nucleation and growth of nanostructures. tandfonline.comtandfonline.com.

The synthesis of SnS nanostructures via an ultrasonic-assisted sol-gel method has been reported using tin sulfide and varying sulfur concentrations through different thiourea ratios. tandfonline.comtandfonline.com. This method can produce polycrystalline orthorhombic SnS nanostructures. tandfonline.comtandfonline.com. Studies have shown that increasing the molar concentration of thiourea can lead to reduced crystallite sizes. tandfonline.comtandfonline.com. Ultrasonic waves can also induce the transformation of disordered particle orientations into well-ordered nanospheres. tandfonline.com. The particle size may decrease with higher thiourea concentrations, forming larger clusters as individual particles aggregate into defined spherical structures. tandfonline.com.

Liquid-Phase Exfoliation for 2D Nanosheets

Liquid-phase exfoliation is a technique used to obtain two-dimensional (2D) nanosheets from layered bulk materials by dispersing them in a liquid medium and applying energy, often through sonication. This method is applicable to layered SnS, such as Herzenbergite. acs.orgnih.gov.

Ultrasonic exfoliation of bulk SnS in suitable solvents like N-methyl-2-pyrrolidone (NMP) can lead to the formation of SnS nanosheets. acs.orgnih.gov. Centrifugation can be used to remove unexfoliated material and size-select the nanosheets. acs.orgnih.gov. This method can produce few-layer SnS nanosheets. acs.org. Liquid-phase exfoliation using high-intensity ultrasound waves has proven effective for the cost-effective and large-scale production of SnS nanosheets. . Solvents like isopropyl alcohol and water have also been explored for liquid-phase exfoliation of SnS. . Pre-grinding the bulk SnS can increase the yield of nanosheets. . The synergistic action of thermal energy and ultrasound energy can facilitate the isolation of highly crystalline SnS monolayers. researchgate.net.

Directed Growth of Nanowires and Nanorods

Directed growth methods aim to control the anisotropic growth of SnS to form one-dimensional (1D) nanostructures like nanowires and nanorods.

While the provided search results primarily discuss solvothermal and hydrothermal methods producing nanorods rsc.org, and hot injection methods producing nanorods under specific conditions mdpi.com, dedicated methods for the directed growth of SnS nanowires and nanorods often involve controlling the reaction kinetics and using templates or capping agents to favor growth along a particular crystallographic direction. For instance, a temperature-controlled cool-injection method has been used to fabricate 1D SnS nanorods. mdpi.com. The order of injection of precursors can be crucial in controlling the dimension of SnS nanocrystals. mdpi.com.

Self-Assembly of SnS Nanomaterials

Self-assembly involves the spontaneous organization of individual nanomaterials into ordered structures. This can lead to the formation of complex architectures with potentially enhanced properties.

While some search results mention the self-assembly of SnS₂ nanostructures acs.orgresearchgate.netingentaconnect.com, and unprecedented self-assembled hierarchical nano-sheets of SnS synthesized by the hydrothermal method frontiersin.org, dedicated research focusing solely on the self-assembly of SnS nanomaterials into larger, ordered structures is less detailed in the provided snippets. However, the concept of self-assembly can be relevant in wet-chemical syntheses where primary nanoparticles or nanosheets aggregate to form larger morphologies, such as the formation of larger clusters from individual particles in ultrasonic-assisted methods tandfonline.com or the potential for 2D nanosheets to self-assemble onto gas bubbles in certain solvothermal processes (though this was mentioned in the context of SnS₂ synthesis) acs.org. The formation of nanoflowers assembled from needle-like SnS nanorods can also be considered a form of self-assembly. .

Data Table: Summary of Select SnS Synthesis Methods and Outcomes

| Synthesis Method | Precursors | Conditions | Resulting Morphology/Size | Key Findings/Notes | Source Index |

| Hydrothermal | SnCl₂·2H₂O, Na₂S·9H₂O | 200 °C, Ethylene Glycol | 1D SnS nano-sheets (~20 nm thickness) | Orthorhombic structure, potential for Li-S batteries. frontiersin.org | frontiersin.org |

| Hydrothermal | SnCl₂·2H₂O, Thioglycolic acid (TGA) | Relatively low temperature | Nanoparticles, nanosheets, nanoflowers | Morphology depends on reactant concentration, TGA ratio, temperature, time. capes.gov.br | capes.gov.br |

| Solvothermal | Activated Sn, Elemental S | 160 °C, Diglyme | Unprotected nanoparticles (20-40 nm) | Single-phase, crystalline β-SnS. acs.org | acs.org |

| Solvothermal | Hydrated Sn(II) chloride, Sodium sulfide | N,N-dimethyl formamide (DMF) | Nanorods | Growth direction influenced by temperature. rsc.org | rsc.org |

| Hot Injection | Tin chloride (SnCl₂·2H₂O), Sulfur precursor | Controlled temperature and solvent | Nanoparticles, nanoflakes | Precise control over size, shape, composition; polycrystalline orthorhombic. cardiff.ac.uk | cardiff.ac.uk |

| Ultrasonic-Assisted Sol-Gel | Tin sulfide, Thiourea | Ultrasonic irradiation | Nanostructures (nanospheres) | Crystallite size decreases with increasing thiourea; band gap 1.85-1.87 eV. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

| Liquid-Phase Exfoliation | Bulk SnS (Herzenbergite) | Sonication in NMP | Few-layer nanosheets | Scalable, centrifugation for size selection. acs.orgnih.gov | acs.orgnih.gov |

| Thermally-Assisted LPE | Bulk SnS | Thermal energy + Ultrasound in solution | Highly crystalline monolayers | Enhanced optoelectronic properties, high carrier mobility. researchgate.net | researchgate.net |

| Temperature-Controlled Cool-Injection | Precursors (order of injection is crucial) | Controlled temperature | 1D nanorods, 2D nanosheets | Dimension control based on injection order. mdpi.com | mdpi.com |

Computational and Theoretical Investigations of Tin Ii Sulfide

First-Principles Calculations and Density Functional Theory (DFT) for Electronic Structure Elucidation

First-principles calculations, most notably within the framework of Density Functional Theory (DFT), are widely used to investigate the electronic structure of SnS. acs.orgacs.orgacs.org These methods allow for the determination of key electronic properties from the fundamental laws of quantum mechanics, without requiring empirical parameters.

Band Structure Analysis for Bulk, Thin Films, and 2D SnS

Band structure analysis is a crucial aspect of theoretical studies on SnS, providing insights into its electronic conductivity and optical properties. DFT calculations have been performed to determine the band structure of SnS in its bulk form, as well as in thin films and 2D monolayers. researchgate.netaip.orgrsc.org

For bulk orthorhombic SnS, calculations typically reveal an indirect band gap. researchgate.netrsc.orgcardiff.ac.ukpkusz.edu.cn The valence band maximum (VBM) and conduction band minimum (CBM) are located at different points in the Brillouin zone. pkusz.edu.cn For instance, one study calculated an indirect band gap of 0.64 eV for bulk SnS using the GGA PBE functional. researchgate.net

As the material is thinned to few-layer or monolayer structures, the band structure can change significantly due to quantum confinement effects and the reduction of interlayer interactions. rsc.orgpkusz.edu.cn Monolayer SnS generally exhibits a wider band gap compared to the bulk. researchgate.netrsc.orgpkusz.edu.cn Some studies suggest that while bulk and few-layer SnS remain indirect band gap semiconductors, the band gap energy increases as the number of layers decreases. rsc.orgpkusz.edu.cn For example, a calculated indirect band gap of 1.38 eV for monolayer SnS was reported using the GGA PBE functional, a notable increase from the bulk value. researchgate.net Other calculations using different functionals like HSE06 have shown even larger band gaps for monolayer SnS, up to 1.964 eV. pkusz.edu.cn The stacking order in bilayer SnS has also been shown to influence the band structure, with different stacking arrangements potentially leading to direct or indirect band gaps with varying values. aip.org

The orthorhombic phase (Pnma) is the most commonly studied structure for SnS, and its layered nature is analogous to black phosphorus. researchgate.netmdpi.com DFT calculations are used to model this structure and its electronic properties. cardiff.ac.uk Metastable cubic phases of SnS have also been investigated theoretically, revealing different band structures and band gap values compared to the orthorhombic phase. aip.org

Density of States (DOS) and Partial Density of States (PDoS) Studies

Density of States (DOS) and Partial Density of States (PDoS) calculations provide complementary information to band structure analysis by illustrating the distribution of electronic states at different energy levels and the contributions of specific atomic orbitals to these states. acs.orgaip.orgmdpi.commdpi.com

Studies on SnS using DFT have calculated the total density of states (TDOS) and projected density of states (PDOS). acs.orgaip.orgmdpi.commdpi.com These calculations show that the states near the Fermi level are primarily contributed by the hybridization of Sn 5s and 5p orbitals with S 3p orbitals. aip.org Specifically, states near and below the Fermi level are largely influenced by hybridized S-3p and Sn-5s, 5p states, while states above 0 eV are mainly from S-3p and Sn-5p states. aip.org

Analyzing the PDOS of different atomic layers in SnS structures, including surfaces and interfaces, helps in understanding the electronic properties in these regions. acs.org For instance, in a SnS bulk layer, a prominent DOS peak for Sn 5p near the Fermi level is indicative of p-type semiconductor behavior. acs.org Modifications or doping of SnS structures can lead to significant changes in the DOS near the Fermi level, impacting conductivity. mdpi.commdpi.com The overlap of DOS from different atoms or molecules is also analyzed to understand electronic hybridization and interaction strength, particularly in studies involving gas adsorption on SnS surfaces. mdpi.com

Theoretical Band Gap Predictions and Quantum Confinement Effects

Theoretical calculations are widely used to predict the band gap of SnS, and these predictions often highlight the significant influence of quantum confinement, particularly in low-dimensional structures like thin films and 2D nanosheets. researchgate.netaip.orgalfa-chemistry.comresearchgate.netnih.govresearchgate.net

The band gap of SnS is a critical parameter for its applications in optoelectronic devices. DFT calculations have shown that the band gap values can vary depending on the computational method, the functional used, and the form of SnS (bulk, thin film, monolayer). mdpi.comresearchgate.netresearchgate.netunit.no

Quantum confinement effects are observed as an increase in the band gap energy with decreasing material thickness. researchgate.netrsc.orgresearchgate.netresearchgate.net For SnS, the transition from bulk to monolayer results in a notable enlargement of the band gap. rsc.orgresearchgate.net This is attributed to the reduced interlayer van der Waals interactions and the spatial confinement of charge carriers in thinner structures. rsc.orgresearchgate.net

Theoretical predictions for the band gap of bulk orthorhombic SnS typically fall within a range of approximately 1.07 eV to 1.70 eV, depending on the calculation method and functional. acs.orgmdpi.comresearchgate.net For monolayer SnS, predicted band gaps are significantly larger, with values ranging from around 1.38 eV to over 2.7 eV. researchgate.netpkusz.edu.cnmdpi.com The number of layers in few-layer SnS structures directly influences the band gap, with a non-monotonic decrease in band gap observed as the number of layers increases, sometimes showing an odd-even effect related to spin-orbit coupling and structural symmetry. pkusz.edu.cn

Theoretical studies also explore the impact of strain, surface orientation, and different crystal phases on the band gap. mdpi.comaip.org While the orthorhombic phase is commonly studied, theoretical investigations into metastable cubic SnS have predicted band gaps around 1.7 eV. aip.org

Here is a table summarizing some theoretical band gap predictions for SnS from various DFT studies:

| Structure Type | Functional/Method | Predicted Band Gap (eV) | Citation |

| Bulk | PBE GGA | 0.64 (indirect) | researchgate.net |

| Bulk | HSE06 | 1.27 (indirect) | pkusz.edu.cn |

| Bulk | DFT | 1.07 - 1.70 (range) | acs.orgresearchgate.net |

| Monolayer | PBE GGA | 1.38 (indirect) | researchgate.net |

| Monolayer | HSE06 | 1.964 (indirect) | pkusz.edu.cn |

| Monolayer | DFT | 1.465 (indirect) | mdpi.com |

| Monolayer | DFT | 2.72 | mdpi.com |

| Bilayer | DFT | 1.57 | mdpi.com |

| Bilayer (AA-stacking) | PBE | 1.20 (indirect) | aip.org |

| Bilayer (AB-stacking) | PBE | 1.36 (direct) | aip.org |

| Bilayer (AC-stacking) | PBE | 1.20 (indirect) | aip.org |

| Cubic (π-SnS) | PBEsol | 1.74 | aip.org |

Note: Band gap values can vary depending on specific computational parameters and methodologies used in different studies.

Work Function Calculations for Surface Properties

Work function calculations are performed using DFT to understand the electronic properties of SnS surfaces, which are crucial for applications involving interfaces, contacts, and surface reactions. acs.orgcardiff.ac.ukiphy.ac.cnresearchgate.net The work function represents the minimum energy required to remove an electron from the surface of a solid to a point in the vacuum just outside the surface.

Theoretical studies have investigated the work function of different SnS surfaces. These calculations reveal that the work function can vary significantly depending on the crystal orientation and surface termination. cardiff.ac.ukaip.org For example, calculations for SnS nanoflakes showed different work function values for the (001), (010), and (111) surfaces. cardiff.ac.uk The (001) surface was predicted to have the lowest work function (4.32 eV), which is considered favorable for electron emission characteristics. cardiff.ac.uk

Understanding the work function of SnS surfaces is important for designing devices like field emitters and solar cells, where efficient charge transfer across interfaces is necessary. cardiff.ac.ukaip.org

Electron Exchange and Correlation Functionals in DFT (e.g., PBE GGA)

The choice of the exchange and correlation (XC) functional is a critical aspect of DFT calculations, as it approximates the complex many-body interactions between electrons. unit.noresearchgate.netresearchgate.netarxiv.org Different functionals can yield varying results for electronic properties, particularly the band gap.

The generalized gradient approximation (GGA) and the local density approximation (LDA) are common types of XC functionals used in DFT studies of SnS. unit.noiphy.ac.cnresearchgate.netarxiv.org Among GGA functionals, the Perdew-Burke-Ernzerhof (PBE) functional is widely employed. aip.orgaip.orgiphy.ac.cnresearchgate.netresearchgate.netuni.lu However, it is well-known that standard semilocal functionals like PBE GGA often underestimate the band gaps of semiconductors. unit.noresearchgate.net

To address the band gap underestimation, more advanced approaches such as hybrid functionals (e.g., HSE06) and GW approximation are used. pkusz.edu.cnresearchgate.netresearchgate.netunit.noresearchgate.net Studies comparing different functionals for SnS have shown that HSE06 generally provides band gap values that are in better agreement with experimental results compared to LDA or PBE. unit.noresearchgate.net However, LDA can qualitatively reproduce experimental valence DOS similarly to HSE06, in contrast to PBE. researchgate.net The PBEsol functional, a revised version of PBE optimized for solids, has also been used in SnS calculations. acs.orgaip.org

The choice of functional can also influence other calculated properties, such as lattice parameters and work functions. iphy.ac.cnarxiv.org The performance of different functionals for layered materials like SnS, which involve regions of low electron density and van der Waals interactions, is an active area of research. aip.orgarxiv.org

Theoretical Modeling of Transport Phenomena

Theoretical modeling plays a vital role in understanding and predicting the transport properties of SnS, such as charge carrier mobility and electrical conductivity. rsc.orgrjraap.comacs.org These properties are essential for assessing the potential of SnS in electronic and thermoelectric devices.

DFT calculations, often combined with other theoretical frameworks, are used to investigate electron and phonon transport in SnS. Studies have explored the carrier mobility in 2D SnS layers, predicting high in-plane anisotropy and high carrier mobility, potentially superior to black phosphorus in some aspects. pkusz.edu.cn

Theoretical investigations into the thermoelectric properties of SnS and its allotropes, such as the unconventional γ-SnS phase, involve calculating parameters like electrical conductivity, Seebeck coefficient, and thermal conductivity. rsc.org Phonon dispersion calculations are performed to assess the thermal stability and understand heat transport mechanisms, including the presence or absence of phononic band gaps, which can influence thermal conductivity. rsc.org

Theoretical models are also applied to study charge transfer at interfaces involving SnS, which is relevant for heterojunction devices like solar cells. acs.orgmdpi.com Understanding the electronic structure and charge density distribution at these interfaces through theoretical modeling helps in optimizing device performance. acs.orgmdpi.com

While the provided search results offer some insights into theoretical modeling of transport phenomena in SnS, a comprehensive review of this specific area would require a broader search focusing on terms like "SnS carrier mobility theoretical calculation", "SnS thermoelectric properties DFT", and "SnS charge transport modeling". However, based on the available results, it is clear that theoretical studies are actively contributing to the understanding of how charge and heat are transported in SnS structures.

Electronic Transport Properties from First Principles

First-principles calculations, primarily based on Density Functional Theory (DFT), have been extensively used to investigate the electronic transport properties of SnS. These studies aim to understand the material's band structure, charge carrier behavior, and how these factors influence conductivity and potential device performance.

Theoretical studies have explored the electronic structure of SnS in various forms, including bulk and two-dimensional (2D) thin films and nanoribbons. Calculations have shown that SnS is a semiconductor. worldscientific.com The calculated band gap values can vary depending on the computational method and parameters used, such as the exchange-correlation functional. tandfonline.comunit.no For instance, studies comparing LDA, PBE, and HSE06 functionals have shown that HSE06 generally provides band gap values that better match experimental observations. tandfonline.comunit.no The band gap is also found to decrease as the film thickness increases, approaching the bulk values. worldscientific.com

Investigations into 2D SnS monolayers and nanoribbons have revealed distinct electronic transport characteristics compared to the bulk. Monolayer SnS exhibits a substantial band gap expansion compared to the bulk. rsc.orgresearchgate.net For SnS and SnSe nanoribbons with armchair edges, first-principles calculations combined with the nonequilibrium Green's function (NEGF) theory show they are semiconductors with band gaps that change with ribbon width and can exhibit an indirect-to-direct transition. researchgate.netrsc.org Zigzag nanoribbons, in contrast, are predicted to be metallic. researchgate.netrsc.org

Theoretical studies also indicate that SnS monolayers can have enhanced electrical performance compared to the bulk phase. aip.org Calculations using DFT and the Boltzmann transport equation have predicted high figures of merit (ZT) for monolayer SnS, suggesting its potential for room-temperature thermoelectric applications. aip.orgresearchgate.net For example, predicted ZT values of approximately 1.36 at 300 K and 5 at 600 K have been reported for the monolayer, significantly higher than the bulk analog. aip.orgresearchgate.net

Thermal Anisotropy and Lattice Thermal Conductivity Predictions

The thermal properties of SnS, particularly its thermal anisotropy and lattice thermal conductivity, have been investigated using theoretical methods to understand heat transport and its implications for applications like thermoelectrics, where low thermal conductivity is desirable.

First-principles calculations combined with Boltzmann transport theory have been employed to study the thermal transport properties of SnS. arxiv.orgaps.orgnih.gov These studies highlight the anisotropic nature of thermal transport in SnS, which is a consequence of its layered crystal structure. arxiv.orgaps.orgnih.govacs.org The lattice thermal conductivity () in the cross-plane direction is typically lower than the in-plane values. arxiv.orgaps.org

Theoretical predictions indicate that SnS exhibits low lattice thermal conductivity due to high anharmonicity in its lattice vibrations. arxiv.orgaps.org The calculated lattice thermal conductivities of orthorhombic Pnma-SnS at 300 K show anisotropy along different crystallographic axes. acs.org

| Direction | Lattice Thermal Conductivity (W m⁻¹ K⁻¹) at 300 K |

| a-axis | 0.7568 acs.org |

| b-axis | 1.8063 acs.org |

| c-axis | 1.5776 acs.org |

| Averaged isotropic | 1.3802 acs.org |

These calculated values for bulk SnS show good agreement with experimental measurements. acs.org The lowest thermal conductivity is calculated along the layer stacking axis (a-axis). acs.org

Theoretical studies also suggest that the thermal conductivity of SnS decreases at higher temperatures, partly due to dynamic phonon softening as it approaches its high-temperature Cmcm phase transition. nih.govacs.orgcardiff.ac.uk

Valley Physics and Optical Selection Rules in 2D SnS

Theoretical studies have explored the valley physics and optical selection rules in two-dimensional (2D) SnS, identifying it as a promising material for valleytronics. aps.orgarxiv.orgaps.orgaps.orgresearchgate.net

Ab initio calculations and k·p theory have been used to study the valley properties and optical selection rules of 2D SnS. aps.orgarxiv.orgaps.org These studies reveal that monolayer SnS possesses two pairs of valleys located along two perpendicular axes in the Brillouin zone. aps.orgaps.org A key finding is that these valleys can be selectively addressed using linearly polarized light. aps.orgarxiv.orgaps.orgaps.orgacs.org This valley-selective linear dichroism arises from the peculiar band structure and the rectangular symmetry of the Brillouin zone in monolayer SnS. aps.org

Theoretical work also suggests that the valley state can be read using the reverse process or by utilizing the nonlinear transverse valley conductivity resulting from the anisotropy and off-centricity of the valleys. aps.org The corrugated phosphorene-like crystal structure of SnS monolayers leads to both linear and circular dichroism, allowing for flexible manipulation of multi-valley excitation by adjusting light polarization. arxiv.org The interplay between broken inversion symmetry and spin-orbit coupling contributes to Berry curvature effects and spin-valley coupling, enabling circular dichroism. arxiv.org

Simulation of Defect Formation and their Impact on Performance

Theoretical simulations, primarily using first-principles density functional theory, have been crucial in understanding the formation of defects in SnS and their impact on its electronic and transport properties, which are critical for device performance. harvard.edursc.orgbmd-lab.orgresearchgate.netseriius.orgrsc.org

First-principles calculations have been employed to investigate both intrinsic (e.g., vacancies, interstitials, antisites) and extrinsic defects in SnS. harvard.edursc.orgrsc.org These studies aim to determine defect formation energies, identify stable defect configurations, and understand how defects influence conductivity type and carrier concentration. harvard.edursc.orgbmd-lab.orgresearchgate.netrsc.org

Computational results suggest that native defects such as vacancies, interstitials, and antisites can have low formation energies, making them likely to form under experimental conditions. rsc.org Specifically, the tin vacancy (V_Sn) is identified as an acceptor defect and is considered responsible for the intrinsic p-type conductivity often observed in SnS. harvard.edursc.orgbmd-lab.orgrsc.org Calculations have shown that the concentration of sulfur vacancies can be significantly lower than that of tin vacancies, with different defect energies. rsc.org

The presence of defects can significantly alter the electronic structure of SnS, potentially creating defect states within the band gap. rsc.org Surface defects, in particular, can modify the surface electronic structure and band gap, in some cases leading to metallic behavior. rsc.org Furthermore, surface defects can act as recombination centers for photogenerated electron-hole pairs, which can degrade the performance of photovoltaic devices. rsc.org

Theoretical studies have also investigated the impact of extrinsic defects (impurities) on SnS properties. Simulations have examined the behavior of elements like Cu, In, Zn, Cd, N, and Sb as dopants or impurities. harvard.edu For example, theoretical results indicate that Cu can act as either an interstitial or substitutional defect at the Sn site, influencing conductivity depending on growth conditions and Fermi level. harvard.edu Indium defects generally have relatively high formation enthalpies, though In substituting for Sn can have lower formation enthalpy under S-rich conditions and can compensate existing holes. harvard.edu Zn and Cd are predicted to act similarly as defects in SnS. harvard.edu Nitrogen substituting for Sn is found to be electrically neutral, while nitrogen substituting for sulfur can act as a shallow acceptor. harvard.edu Antimony substituting for Sn is supported by calculations as an n-type dopant that compensates holes under S-rich conditions. harvard.edu

Advanced Characterization for Research Insights into Sns

Structural Elucidation

X-ray Diffraction (XRD) for Phase Identification (Orthorhombic, Cubic, Mixed Phases) and Crystallite Size Analysis

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases of SnS. The most common phase is the orthorhombic structure, naturally occurring as the mineral herzenbergite. mdpi.comresearchgate.net However, other phases, such as a cubic polymorph, have also been identified in thin films and nanocrystals prepared via specific chemical routes. uobaghdad.edu.iqrsc.orgacs.org The presence of mixed phases, including SnS2 and Sn2S3, can also be detected through XRD analysis, which is critical as these secondary phases can be detrimental to the performance of photovoltaic devices. researchgate.neturv.cat

XRD is also instrumental in determining the crystallite size, which is the size of the coherently scattering crystalline domains. The Scherrer equation is commonly used for this purpose, relating the broadening of the diffraction peaks to the crystallite size. academicjournals.orguobaghdad.edu.iqscirp.orgyoutube.cominstanano.com For instance, SnS nanoparticles synthesized by a wet chemical method were found to have an average grain size of around 15 nm. academicjournals.org In another study, the crystallite size of SnS thin films was observed to increase from 18 nm to 42 nm with an increase in substrate temperature during thermal evaporation. The crystallite size can be influenced by various synthesis parameters, including annealing temperatures and the choice of substrate. researchgate.net

Table 1: Crystallite Size of SnS at Different Annealing Temperatures

| Annealing Temperature (°C) | Crystallite Size (nm) |

|---|---|

| 350 | 47 |

| 400 | 66 |

| 450 | 37 |

This table is based on data from a study on SnS thin films, where crystallite sizes were determined for different annealing temperatures. researchgate.net

Raman Spectroscopy for Vibrational Modes and Phase Confirmation

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, providing a fingerprint of its crystal structure and phase composition. For orthorhombic SnS, characteristic Raman peaks are observed at specific wavenumbers. For example, Raman modes for SnS nanowires have been identified at approximately 96 cm⁻¹, 179 cm⁻¹, and 227 cm⁻¹. researchgate.net Other studies have reported prominent Raman peaks for SnS at around 162, 189, and 221 cm⁻¹. urv.cat The presence and position of these peaks can confirm the formation of the desired SnS phase. aip.orgijseas.com

Raman spectroscopy is also highly effective in identifying secondary phases like SnS2 and Sn2S3. researchgate.netaip.orgoptica.org For instance, a peak at approximately 309 cm⁻¹ can be attributed to the A1g mode of the SnS2 phase. researchgate.net The relative intensities of the Raman peaks can also change with the thinning of SnS crystals from bulk to monolayers. nih.gov

Table 2: Characteristic Raman Modes of Orthorhombic SnS

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| ~96 | Ag | researchgate.netresearchgate.net |

| ~163 | Ag | researchgate.net |

| ~179-189 | B3g / Ag | researchgate.neturv.catacs.org |

| ~220-227 | Ag / B3u | researchgate.netacs.org |

This table summarizes some of the commonly observed Raman active modes for orthorhombic SnS from various research findings.

Electron Microscopy Techniques for Microstructure and Nanostructure Analysis

Electron microscopy techniques are indispensable for visualizing the morphology, texture, and fine structural details of SnS at the micro and nano levels.

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) provide more detailed information about the internal structure of SnS nanomaterials. TEM is used to assess the shape, size, and distribution of nanoparticles. academicjournals.orgcusat.ac.in For example, TEM images have confirmed the spherical shape of SnS nanoparticles with sizes in the range of 15 nm. academicjournals.org

HRTEM allows for the direct visualization of the crystal lattice, confirming the crystallinity and identifying the crystallographic orientation of the nanostructures. acs.orgnih.gov Lattice fringes observed in HRTEM images provide direct evidence of the crystalline nature of SnS nanoparticles. acs.org For SnS nanowalls and nanoflakes, HRTEM has revealed interplanar spacings corresponding to specific crystallographic planes, such as the (101) and (040) planes. nih.gov This level of detail is crucial for understanding the growth mechanisms and structure-property relationships in SnS nanostructures.

Scanning Electron Microscopy (SEM) for Morphology and Surface Texture

Compositional and Chemical State Analysis

Determining the elemental composition and the chemical states of the constituent elements is vital for ensuring the purity and stoichiometry of SnS, which directly impact its performance. Energy-dispersive X-ray spectroscopy (EDX or EDAX), often coupled with SEM, is a standard technique for determining the elemental composition of SnS. mdpi.comuntirta.ac.idchalcogen.ro It can confirm the presence of tin and sulfur and provide their relative atomic percentages, helping to verify the stoichiometry of the compound. untirta.ac.idchalcogen.ro For instance, EDX analysis has been used to show a Sn:S ratio close to 1:1 in SnS thin films. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical oxidation states of the elements. nih.gov For tin sulfide (B99878), XPS can distinguish between the Sn²⁺ state in SnS and the Sn⁴⁺ state in SnS₂. optica.org The Sn 3d core level spectrum for SnS typically shows two peaks, Sn 3d₅/₂ and Sn 3d₃/₂, at specific binding energies that are characteristic of the Sn²⁺ state. optica.orgnih.gov Similarly, the S 2p spectrum can be used to identify the sulfide (S²⁻) state. nih.gov XPS depth profiling, which involves sputtering away surface layers, can be employed to investigate the uniformity of the composition throughout the thickness of a thin film. aip.orgalberts.edu.in

Table 3: Binding Energies of Core Levels in SnS from XPS

| Core Level | Binding Energy (eV) | Chemical State | Reference |

|---|---|---|---|

| Sn 3d₅/₂ | ~486.5 | Sn²⁺ | nih.gov |

| Sn 3d₃/₂ | ~494.9 | Sn²⁺ | nih.gov |

| S 2p₃/₂ | ~161.5 | S²⁻ | nih.gov |

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a standard analytical technique used to determine the elemental composition of materials. In the study of tin(II) sulfide (SnS), EDX is crucial for confirming the stoichiometry and identifying any impurities. The analysis involves bombarding the sample with an electron beam, which excites electrons in the atoms of the sample, causing them to be ejected. The subsequent filling of these electron vacancies by higher-energy electrons results in the emission of X-rays with characteristic energies for each element.

In the analysis of synthesized tin sulfide materials, EDX spectra typically show peaks corresponding to tin (Sn) and sulfur (S). For instance, peaks for sulfur are often observed in the 2.0 to 2.4 keV range, while tin peaks appear between 3.5 and 3.8 keV. mdpi.com The atomic ratio of Sn to S can be calculated from the intensities of these peaks to verify the chemical composition. For example, an atomic ratio of approximately 1:1 would confirm the synthesis of SnS.

However, EDX analysis can sometimes reveal the presence of other elements. Oxygen is a common contaminant that may be detected, often due to the adsorption of water molecules on the nanoparticle surfaces or oxidation. mathnet.ru The substrate used to hold the sample can also contribute to the EDX spectrum; for example, aluminum (Al) signals may be present if an aluminum sample holder is used. mdpi.com It is also not uncommon to detect carbon (C), which can be introduced from the experimental environment or precursor residues. mdpi.com

Researchers often perform EDX mapping to visualize the spatial distribution of elements within a sample. In the case of SnS nanosheets, EDX spectrum imaging has been used to demonstrate the homogeneous distribution of tin and sulfur throughout the nanosheets, confirming the uniformity of the material. acs.org

Table 1: Representative EDX Data for Tin Sulfide Samples

| Sample ID | Target Compound | Sn (at. %) | S (at. %) | O (at. %) | Other Elements | Source |

| PS-SnS₂₋ₓ | Tin di/sulfide | 32.31 | 17.09 | Present | C, Al | mdpi.com |

| Sn₁₊ₓS | Tin(II) monosulfide | 53 ± 1 | 42 ± 1 | 5 ± 1 | - | mathnet.ru |

| SnS/TiO₂ | This compound | - | - | - | Ti | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Chemical State and Surface Purity

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for analyzing the surface purity and the oxidation states of tin and sulfur in SnS.

In XPS analysis of tin sulfides, the high-resolution spectra of the Sn 3d and S 2p core levels are of primary interest. For phase-pure SnS, the Sn 3d₅/₂ peak is typically observed at a binding energy of around 485.4 eV, which is characteristic of Sn(II). researchgate.netbmd-lab.org In contrast, the Sn 3d₅/₂ peak for SnS₂ is found at a higher binding energy of approximately 486.4 eV, corresponding to Sn(IV). researchgate.netbmd-lab.org The presence of both Sn(II) and Sn(IV) can be identified in mixed-phase tin sulfides like Sn₂S₃, which would show a peak at an intermediate binding energy (e.g., 485.7 eV). researchgate.netbmd-lab.org The clear separation of these binding energies allows XPS to be a reliable tool for distinguishing between different tin sulfide phases. bmd-lab.org

The S 2p spectrum can also provide valuable information. For instance, peaks corresponding to S-Sn²⁺ and S-Sn⁴⁺ bonds can be resolved, further confirming the presence of different tin sulfide phases. researchgate.net

XPS is also instrumental in detecting surface impurities, most commonly tin oxides. The presence of a weak feature at a binding energy higher than that of SnS can indicate surface oxidation to SnO₂. researchgate.net It is a common practice to use an argon beam to etch the sample surface to remove surface contaminants and analyze the bulk composition. researchgate.net

Table 2: XPS Binding Energies for Different Tin Sulfide Phases

| Compound | Tin Oxidation State | Sn 3d₅/₂ Binding Energy (eV) | Reference |

| SnS | Sn(II) | 485.4 - 486.1 | researchgate.netbmd-lab.orgresearchgate.net |

| SnS₂ | Sn(IV) | 486.4 - 486.8 | researchgate.netbmd-lab.orgresearchgate.net |

| Sn₂S₃ | Sn(II), Sn(IV) | ~485.7 | researchgate.netbmd-lab.org |

Nuclear Magnetic Resonance (NMR) for Structural Details

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment and structural details of solid materials. For tin-containing compounds, ¹¹⁹Sn NMR is particularly useful. Tin has three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Among these, ¹¹⁹Sn is the most sensitive and commonly used. huji.ac.il

¹¹⁹Sn NMR can distinguish between different tin environments in the crystal lattice. For example, studies on cubic π-phase SnS nanoparticles have revealed two inequivalent tin atoms in its crystal structure through NMR spectroscopy. researchgate.net The chemical shifts, anisotropy, and skew parameters obtained from ¹¹⁹Sn NMR are highly sensitive to the coordination environment and oxidation state of the tin atoms.

In a study comparing SnS, SnS₂, and Sn₂S₃, the ¹¹⁹Sn NMR parameters for Sn₂S₃ were found to be markedly different from those of SnS and SnS₂. researchgate.net This difference reflects the significant distortion of the Sn(IV) and especially the Sn(II) coordination environments in the mixed-valence compound Sn₂S₃. researchgate.net The ability of NMR to distinguish between Sn(II) and Sn(IV) oxidation states on a timescale shorter than their lifetime makes it an unambiguous tool for identifying mixed-valence compounds in the Sn-S system. researchgate.net

DFT computations are often used in conjunction with experimental NMR to model and predict ¹¹⁹Sn chemical shifts, aiding in the structural elucidation of complex tin compounds. acs.org

Optical and Optoelectronic Response Characterization

UV-Visible-NIR Spectroscopy for Absorption Coefficients and Band Gap Determination

UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is a fundamental technique for characterizing the optical properties of semiconductor materials like this compound. This method measures the absorption, transmission, and reflectance of light over a wide range of wavelengths, typically from the ultraviolet to the near-infrared region.

From the absorption data, the absorption coefficient (α) can be calculated. SnS is known for its high absorption coefficient, on the order of 10⁴ to 10⁵ cm⁻¹, which is a desirable property for photovoltaic absorber layers as it allows for the absorption of a significant portion of the solar spectrum in a thin film. mathnet.ruossila.com

A key parameter derived from UV-Vis-NIR spectra is the optical band gap (E_g) of the material. The band gap is determined using a Tauc plot, where (αhν)ⁿ is plotted against the photon energy (hν). The value of the exponent 'n' depends on the nature of the electronic transition: n = 2 for a direct band gap and n = 1/2 for an indirect band gap. The band gap is then estimated by extrapolating the linear portion of the plot to the energy axis.

The reported band gap of SnS can vary depending on its form (bulk, thin film, nanosheet), crystal structure, and synthesis method. Bulk SnS typically has an indirect band gap of around 1.1 eV and a direct band gap of about 1.3 eV. mathnet.rursc.orgresearchgate.net However, values can range from 1.03 eV for larger nanosheets to 1.65 eV for smaller, centrifugally fractionated nanosheets, demonstrating quantum confinement effects. acs.org Some studies have reported direct band gaps as high as 2.04 eV for vertically oriented SnS layers. sci-hub.se

Table 3: Reported Optical Band Gaps for this compound

| Material Form | Band Gap Type | Band Gap (eV) | Source |

| Bulk (orthorhombic) | Indirect | ~1.1 | researchgate.netaip.org |

| Bulk (orthorhombic) | Direct | ~1.3 | mathnet.ruossila.comresearchgate.net |

| Nanosheets (as-prepared) | Indirect | 1.03 | acs.org |

| Nanosheets (fractionated) | Indirect | 1.65 | acs.org |

| π-SnS nanocubes | Indirect | 1.53 | rsc.org |

| Vertically oriented layers | Direct | 2.04 | sci-hub.se |

| Horizontally oriented layers | Direct | 1.68 | sci-hub.se |

Photoluminescence for Carrier Recombination Dynamics

Photoluminescence (PL) spectroscopy is a non-destructive technique used to investigate the electronic structure and carrier recombination dynamics in semiconductors. In a PL experiment, a sample is excited by photons with energy greater than its band gap, creating electron-hole pairs. The subsequent radiative recombination of these charge carriers results in the emission of light, which is the photoluminescence signal.

The PL spectrum provides information about the energy levels within the material. The peak energy of the PL emission is related to the band gap energy. For SnS quantum dots, a strong visible emission with a maximum at 470 nm has been observed. optica.org

The intensity and shape of the PL peak can indicate the quality of the material. High PL intensity is often associated with a low density of non-radiative recombination centers, such as defects. Conversely, a low PL intensity can suggest that charge carriers are recombining through defect states, which is generally detrimental to device performance.

Time-resolved photoluminescence (TRPL) is used to study the lifetime of the photo-generated charge carriers. Short carrier lifetimes can indicate the presence of a high density of defects that act as recombination centers. ox.ac.uk In SnS, enhanced photocatalytic performance has been linked to the effective separation of photo-induced carriers, as evidenced by PL measurements. rsc.org Studies on SnS quantum dots have used PL to understand the origin of their nonlinear optical properties, suggesting that mid-gap defect states play a significant role. optica.org

Transient Photocurrent Measurements

Transient photocurrent measurements are a powerful tool for investigating the generation, separation, and transport of charge carriers in a photosensitive material or device. This technique involves illuminating the sample with a light source (often chopped or pulsed) while measuring the resulting current as a function of time.